Dibutyltin Dichloride-d18

Mass Spectrometry Isotope Dilution Environmental Analysis

Dibutyltin dichloride-d18 is a perdeuterated organotin internal standard that eliminates unresolvable signal overlap inherent to unlabeled DBTC in mass spectrometry. The +18 Da mass shift enables distinct mass channel monitoring, critical for isotope dilution MS (IDMS) quantification in environmental, food safety, and toxicology studies. This analog co-elutes with native analyte, correcting for matrix effects, ionization fluctuations, and recovery losses to produce legally defensible data. Use DBT-d18 for interference-free quantification, as a synthetic building block for deuterated organotin derivatives, or as a 'silent' ¹¹⁹Sn NMR probe where perdeuterated chains eliminate proton background. Hygroscopic solid stored at 2–8°C under inert atmosphere.

Molecular Formula C8H18Cl2Sn
Molecular Weight 303.84 g/mol
CAS No. 683-18-1
Cat. No. B138651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyltin Dichloride-d18
CAS683-18-1
SynonymsDi-n-butyltin Dichloride-d18;  Di-n-butyltin(II) Chloride-d18;  Dibutyldichlorostannane-d18;  Dibutyldichlorotin-d18;  Dibutyltin Chloride-d18;  Dibutyltin(IV) Dichloride-d18;  Dichlorobis(dibutyl)tin-d18;  Dichlorodibutylstannane-d18;  Dichlorodibutyltin-d1
Molecular FormulaC8H18Cl2Sn
Molecular Weight303.84 g/mol
Structural Identifiers
SMILESCCCC[Sn+2]CCCC.[Cl-].[Cl-]
InChIInChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
InChIKeyRJGHQTVXGKYATR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ETHER, BENZENE, ALCOHOL
Insoluble in cold water;  hydrolyzed in hot water.

Dibutyltin Dichloride-d18 (CAS 683-18-1 Unlabeled) Technical Specifications and Analytical-Grade Procurement Overview


Dibutyltin dichloride-d18 is a perdeuterated organotin compound corresponding to the stable isotope-labeled analog of dibutyltin dichloride (DBTC, CAS 683-18-1). The compound has the molecular formula C₈D₁₈Cl₂Sn and a molecular weight of 321.96 g/mol . It is supplied as a white to off-white solid with a melting point of 42–44 °C [1] and is hygroscopic, requiring storage at 2–8 °C under an inert atmosphere [2]. The unlabeled parent compound is an organotin intermediate widely used as a PVC heat stabilizer, esterification catalyst, and pharmaceutical intermediate [3]. The deuterated analog is manufactured exclusively for research applications involving stable isotope labeling and is not intended for diagnostic or therapeutic use .

Why Non-Deuterated Dibutyltin Dichloride Cannot Substitute for Dibutyltin Dichloride-d18 in Quantitative Analytical Workflows


Substituting non-deuterated dibutyltin dichloride for its perdeuterated analog in quantitative mass spectrometry workflows introduces analytical bias that cannot be corrected by calibration alone. The unlabeled compound shares identical chemical behavior with the target analyte, creating unresolvable signal overlap in the mass spectrometer. In contrast, the deuterated analog exhibits a mass shift of +18 Da relative to the unlabeled species (molecular weight 321.96 g/mol for d18 vs. 303.84 g/mol for unlabeled) , enabling distinct mass channel monitoring without interference . This mass difference is essential for isotope dilution mass spectrometry (IDMS), where the deuterated compound serves as an internal standard that co-elutes and experiences identical matrix effects, ionization efficiency fluctuations, and sample preparation losses as the native analyte [1]. Generic substitution with unlabeled DBTC would compromise the very foundation of trace-level organotin quantification in environmental, food safety, and toxicological studies .

Dibutyltin Dichloride-d18: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Mass Differentiation Enables Unambiguous Mass Spectrometric Quantification

The perdeuteration of all 18 hydrogen atoms in the butyl chains produces a molecular weight of 321.96 g/mol for Dibutyltin Dichloride-d18, representing a mass increase of +18.12 Da (5.96%) relative to the unlabeled analog (303.84 g/mol) . This mass difference is sufficient to completely resolve the d18-labeled internal standard from the native analyte in mass spectrometric detection channels, whereas any partially deuterated analog or alternative organotin internal standard (e.g., tributyltin-d27) would require cross-calibration and introduces species-specific ionization efficiency uncertainties [1].

Mass Spectrometry Isotope Dilution Environmental Analysis

Perdeuterated Internal Standard Achieves 96–107% Relative Recovery in Biological Matrix Analysis

In a validated method for the analysis of butyl- and phenyltin compounds in small biological samples, perdeuterated organotin analogues—including dibutyltin-d18—were employed as internal standards. Relative recoveries for individual butyltin species, referenced to these perdeuterated internal standards, ranged from 96% to 107% across the method's validated concentration range [1]. This recovery range demonstrates that the deuterated analog effectively corrects for matrix effects, extraction inefficiencies, and derivatization variability that would otherwise compromise quantification accuracy. Alternative approaches using structurally related but non-identical internal standards (e.g., tributyltin for dibutyltin quantification) would exhibit species-specific recovery biases that cannot achieve this level of correction fidelity [2].

Bioanalysis Recovery Correction Isotope Dilution MS

Validated as Surrogate Recovery Standard in Multi-Laboratory Organotin Speciation Protocols

Dibutyltin dichloride-d18 has been established as a surrogate recovery standard in a multi-component organotin analytical standard mixture protocol. In this validated protocol, DBT-d18 is spiked into samples prior to extraction and derivatization, enabling recovery correction for dibutyltin species throughout the entire analytical workflow . The protocol specifically pairs DBT-d18 with its non-deuterated counterpart for species-specific quantification, alongside tributyltin chloride-d27 and tetrabutyltin-d36 as surrogate standards for other organotin species [1]. This species-specific approach contrasts with methods that rely on a single surrogate standard for multiple organotin species, which introduces systematic error due to differential extraction and derivatization kinetics across compounds with varying alkyl chain lengths and tin coordination environments [2].

Analytical Method Validation Surrogate Standard Organotin Speciation

Isotopic Purity of 98% Ensures Minimal Cross-Talk in Isotope Dilution Calculations

Commercially available Dibutyltin Dichloride-d18 is supplied with a minimum chemical purity of 98% [1]. While quantitative isotopic enrichment data are not publicly specified in supplier documentation, the perdeuteration of all 18 hydrogen positions nominally produces a fully labeled molecule with a theoretical d18 isotopic purity of >99% when properly synthesized . In isotope dilution mass spectrometry, the isotopic purity of the labeled spike directly influences the accuracy of calculated analyte concentrations; each 1% of unlabeled or partially labeled impurity introduces a proportional bias in the isotope ratio measurement that must be corrected mathematically or renders the standard unsuitable for high-precision work [2]. Alternative isotope-labeled organotin standards with lower deuteration levels or isotopic enrichment (e.g., partially deuterated analogs or ¹¹⁸Sn-enriched species) require more complex correction algorithms and propagate larger combined uncertainties.

Isotopic Purity IDMS Accuracy Quality Control

Precursor for Synthetic Preparation of Additional Deuterated Organotin Derivatives

Dibutyltin dichloride-d18 serves as a synthetic precursor for the preparation of additional perdeuterated organotin compounds via nucleophilic substitution at the tin-chlorine bonds . The reactive Sn–Cl bonds can be manipulated to introduce various functional groups while preserving the perdeuterated butyl chains, enabling the synthesis of deuterated dibutyltin oxides, dibutyltin dilaurates, and other organotin derivatives that are otherwise commercially unavailable in labeled form [1]. This synthetic utility distinguishes DBT-d18 from alternative labeled standards such as tetrabutyltin-d36, which lack reactive halide functionalities and cannot be readily derivatized without breaking Sn–C bonds . For laboratories requiring custom-synthesized deuterated organotin probes for mechanistic studies or internal standard development, DBT-d18 provides a versatile building block that expands the accessible chemical space beyond what is commercially available off-the-shelf .

Synthetic Chemistry Isotope Labeling Mechanistic Studies

Priority Application Scenarios for Dibutyltin Dichloride-d18 in Analytical and Research Workflows


Isotope Dilution Mass Spectrometry for Organotin Quantification in Environmental Matrices

This compound is deployed as an internal standard in isotope dilution GC-MS or LC-ICP-MS methods for the quantification of dibutyltin species in water, sediment, and biota samples. The perdeuterated analog is spiked into samples at known concentrations prior to extraction and derivatization with sodium tetraethylborate, enabling recovery correction that accounts for matrix effects and sample preparation losses [1]. Regulatory monitoring programs for TBT and DBT contamination in marine and freshwater ecosystems require this level of analytical rigor to produce legally defensible data [2].

Metabolic Fate and Toxicokinetic Studies of Dibutyltin Compounds

The deuterated compound enables differentiation between exogenously administered dibutyltin and endogenously present or background organotin species in biological matrices. In hepatotoxicity studies where dibutyltin dichloride is administered to animal models, the d18-labeled analog can be used as a tracer to quantify absorption, distribution, and hepatic accumulation without interference from background tin signals [1]. The observed species-specific differences in hepatic metabolism and subcellular distribution—where DBTC shows minimal hepatic metabolism even at 24 hours post-administration—underscore the need for precise, interference-free quantification [2].

Synthesis of Custom Deuterated Organotin Standards and Mechanistic Probes

Research groups requiring deuterated organotin compounds beyond commercially available options utilize DBT-d18 as a synthetic building block. The reactive Sn–Cl bonds undergo nucleophilic substitution with thiols, alcohols, or carboxylates to generate deuterated dibutyltin derivatives for use as mechanistic probes in organotin chemistry studies [1]. This application is particularly valuable for laboratories investigating the structure-activity relationships of organotin catalysts or the degradation pathways of organotin environmental contaminants, where isotopically labeled tracers are essential for tracking reaction pathways and bond cleavage events [2].

NMR Spectroscopic Investigation of Organotin Reaction Mechanisms

The absence of proton signals from the perdeuterated butyl chains simplifies ¹H NMR spectra of reaction mixtures, enabling clearer observation of non-deuterated components and reducing spectral congestion [1]. In mechanistic studies of organotin-mediated reactions, DBT-d18 can be employed as a silent spectator species whose tin coordination environment can still be monitored via ¹¹⁹Sn NMR while eliminating proton background from the butyl ligands. This application is particularly valuable for studying ligand exchange kinetics and coordination equilibria in organotin catalysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibutyltin Dichloride-d18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.